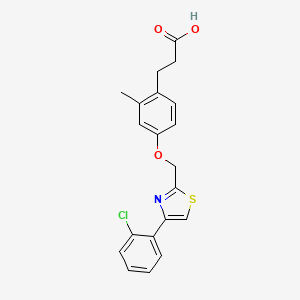

GPR120 modulator 2

Descripción

Propiedades

IUPAC Name |

3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S/c1-13-10-15(8-6-14(13)7-9-20(23)24)25-11-19-22-18(12-26-19)16-4-2-3-5-17(16)21/h2-6,8,10,12H,7,9,11H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGZPTUFKSLWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648434 | |

| Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050506-87-0 | |

| Record name | 4-[[4-(2-Chlorophenyl)-2-thiazolyl]methoxy]-2-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050506-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GPR120 Modulator 2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. This document provides an in-depth technical overview of the mechanism of action of GPR120 Modulator 2, a novel agonist targeting this receptor. Activation of GPR120 by Modulator 2 initiates a bifurcated signaling cascade involving both Gαq/11-dependent and β-arrestin-2-dependent pathways. These pathways culminate in a range of therapeutic effects, including enhanced insulin (B600854) sensitivity, increased secretion of glucagon-like peptide-1 (GLP-1), and potent anti-inflammatory responses. This guide details the molecular interactions, downstream signaling events, and provides illustrative experimental protocols and data to support the characterization of this compound.

Introduction to GPR120

G protein-coupled receptor 120 (GPR120) is a member of the G protein-coupled receptor (GPCR) family and is activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1][2] It is expressed in various tissues, including adipose tissue, macrophages, intestinal enteroendocrine cells, and taste buds.[1][2][3] GPR120 plays a crucial role in sensing dietary fats and regulating energy homeostasis and immune responses, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as chronic inflammatory conditions.[1][4][5][[“]]

Core Mechanism of Action of this compound

This compound acts as a potent agonist at the GPR120 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of two primary signaling pathways: the canonical Gαq/11 pathway and the β-arrestin-2-mediated pathway. This dual signaling capability underlies the pleiotropic effects of Modulator 2.

Gαq/11-Mediated Signaling Pathway

Activation of the Gαq/11 pathway by this compound leads to a cascade of intracellular events primarily associated with metabolic regulation.

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLCβ.[4][7]

-

Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][7]

-

Physiological Outcomes: The transient increase in intracellular Ca2+ is a key trigger for various cellular responses, most notably the secretion of incretin (B1656795) hormones like GLP-1 from enteroendocrine L-cells.[7][8] This pathway also contributes to glucose uptake in adipocytes.[7]

β-arrestin-2-Mediated Anti-Inflammatory Pathway

The anti-inflammatory effects of this compound are primarily mediated by a G protein-independent pathway involving β-arrestin-2.

-

Receptor Phosphorylation and β-arrestin-2 Recruitment: Upon agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin-2 to the intracellular domain of the receptor.[7][8]

-

Internalization of the GPR120/β-arrestin-2 Complex: The formation of the GPR120-β-arrestin-2 complex leads to the internalization of the receptor from the cell membrane.[7][8]

-

Inhibition of Inflammatory Signaling: The internalized complex interacts with TAB1 (TAK1-binding protein), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1).[9][10][11] This sequestration of TAB1 disrupts the downstream activation of pro-inflammatory pathways, including the NF-κB and JNK pathways, which are typically activated by stimuli like lipopolysaccharide (LPS) through Toll-like receptors (TLRs) or by TNF-α.[10][11][12]

-

Physiological Outcomes: The inhibition of these key inflammatory cascades results in reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1, leading to potent anti-inflammatory and insulin-sensitizing effects.[8][12]

Quantitative Data Summary

The efficacy and potency of this compound have been characterized in a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Endpoint | EC50 (nM) |

| Calcium Mobilization | HEK293-GPR120 | [Ca2+]i | 15.2 |

| GLP-1 Secretion | STC-1 | GLP-1 Release | 25.8 |

| β-arrestin-2 Recruitment | U2OS-GPR120 | β-arrestin-2 Translocation | 18.5 |

| NF-κB Inhibition | RAW 264.7 | LPS-induced NF-κB Reporter | 32.1 |

Table 2: Effect of this compound on Cytokine Secretion in LPS-stimulated Macrophages

| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |

| TNF-α | Vehicle | 1250 ± 85 | - |

| Modulator 2 (100 nM) | 480 ± 55 | 61.6 | |

| IL-6 | Vehicle | 880 ± 62 | - |

| Modulator 2 (100 nM) | 310 ± 40 | 64.8 | |

| MCP-1 | Vehicle | 2100 ± 150 | - |

| Modulator 2 (100 nM) | 850 ± 98 | 59.5 |

Detailed Experimental Protocols

Calcium Mobilization Assay

Objective: To determine the potency of this compound in activating the Gαq/11 pathway by measuring intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing human GPR120.

-

Fluo-4 NW Calcium Assay Kit.

-

This compound.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Plating: Seed HEK293-GPR120 cells in 96-well plates at a density of 50,000 cells/well and culture overnight.

-

Dye Loading: Remove culture medium and add 100 µL of Fluo-4 NW dye loading solution to each well. Incubate for 30 minutes at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence (Ex/Em: 494/516 nm).

-

Compound Addition: Add 20 µL of the this compound dilutions to the respective wells.

-

Data Acquisition: Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the dose-response curve and determine the EC50 value.

β-arrestin-2 Recruitment Assay

Objective: To quantify the ability of this compound to induce the interaction between GPR120 and β-arrestin-2.

Materials:

-

U2OS cells co-expressing GPR120-GFP and β-arrestin-2-RFP.

-

This compound.

-

Culture medium.

-

High-content imaging system.

Protocol:

-

Cell Plating: Seed the U2OS cell line in a 96-well imaging plate.

-

Compound Treatment: Treat cells with various concentrations of this compound for 30 minutes.

-

Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain nuclei with DAPI.

-

Imaging: Acquire images using a high-content imaging system, capturing GFP, RFP, and DAPI channels.

-

Image Analysis: Quantify the co-localization or translocation of β-arrestin-2-RFP to the GPR120-GFP at the plasma membrane or in internalized vesicles.

-

Data Analysis: Plot the dose-response curve for β-arrestin-2 recruitment and calculate the EC50.

Conclusion

This compound demonstrates a robust dual mechanism of action, engaging both Gαq/11 and β-arrestin-2 signaling pathways. Its ability to stimulate GLP-1 secretion and concurrently suppress key inflammatory pathways highlights its therapeutic potential for the treatment of type 2 diabetes and other metabolic disorders characterized by chronic low-grade inflammation. The data and protocols presented herein provide a comprehensive framework for the continued investigation and development of this promising therapeutic agent.

References

- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 2. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Modulation: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. Activated by medium and long-chain free fatty acids, particularly omega-3 fatty acids, GPR120 represents a promising therapeutic target for a range of conditions including type 2 diabetes, obesity, and inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the dual downstream signaling pathways initiated by GPR120 modulation, offering a comprehensive resource for researchers and drug development professionals. The receptor's ability to signal through both G protein-dependent and β-arrestin-dependent pathways underscores its complex pharmacology and highlights the potential for developing biased agonists that selectively target specific therapeutic outcomes.[2]

Core Signaling Pathways of GPR120

GPR120 activation initiates two primary downstream signaling cascades: a Gq/11 protein-dependent pathway primarily associated with metabolic effects, and a β-arrestin-2-dependent pathway crucial for its anti-inflammatory actions.[3] This dual signaling capability allows GPR120 to exert diverse physiological effects in different cell types.

Gq/11-Dependent Signaling Pathway

Upon agonist binding, GPR120 couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]

-

Downstream Effector Activation: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase (ERK).[4]

This pathway is predominantly linked to the metabolic benefits of GPR120 activation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells and enhanced glucose uptake in adipocytes.[4][5]

β-Arrestin-2-Dependent Signaling Pathway

Distinct from G protein-mediated signaling, GPR120 activation also triggers a β-arrestin-2-dependent pathway, which is central to its anti-inflammatory effects.

-

Receptor Phosphorylation and β-Arrestin-2 Recruitment: Ligand binding leads to the phosphorylation of the intracellular domains of GPR120 by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2.[3]

-

Internalization: The GPR120-β-arrestin-2 complex is internalized into the cytoplasm.[3]

-

Inhibition of Inflammatory Cascades: Within the cytoplasm, the GPR120-β-arrestin-2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1). This interaction prevents the association of TAB1 with TAK1, a crucial step in the activation of pro-inflammatory signaling pathways, including those mediated by Toll-like receptors (TLRs) and TNF-α.[3]

-

Suppression of NF-κB and JNK: By sequestering TAB1, the GPR120-β-arrestin-2 complex effectively inhibits the downstream activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), leading to a potent anti-inflammatory response.[3]

Data Presentation: Agonist Potency

The potency of GPR120 modulators can be quantified by determining their half-maximal effective concentration (EC50) in various functional assays. These values are critical for comparing the activity of different compounds and for understanding their potential for biased agonism.

| Agonist | Assay Type | Species | EC50 (nM) | Reference(s) |

| TUG-891 | Calcium Mobilization | Human | 43.7 | [5] |

| Calcium Mobilization | Human | 61.7 | [1] | |

| cpdA | Calcium Mobilization | Human | ~350 | [6][7] |

| IP3 Production | Human | ~350 | [6] | |

| β-Arrestin-2 Recruitment | Human | ~350 | [6] | |

| Compound 11b | Calcium Mobilization | Human | - | [1] |

| Compound 4x | Calcium Mobilization | - | - | [8] |

| β-Arrestin Recruitment | - | - | [8] | |

| GPR120 Agonist 4 | β-Arrestin Recruitment | - | 1000 | [9] |

| Calcium Mobilization | - | 350 | [9] |

Note: EC50 values can vary depending on the cell line and specific assay conditions used.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GPR120 modulator activity. Below are protocols for key in vitro assays.

Calcium Mobilization Assay

This assay measures the Gq-mediated increase in intracellular calcium upon GPR120 activation.

Materials:

-

CHO or HEK293 cells stably expressing GPR120.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Probenecid (B1678239) (to prevent dye extrusion).

-

GPR120 agonist of interest.

-

Positive control (e.g., ionomycin).

-

Microplate reader with kinetic fluorescence detection capabilities (e.g., FLIPR, FDSS).

Protocol:

-

Cell Plating: Seed GPR120-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including probenecid as recommended by the manufacturer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.

-

Compound Preparation: Prepare serial dilutions of the GPR120 agonist in assay buffer.

-

Assay Measurement:

-

Place the cell plate in the microplate reader and allow it to equilibrate to the reading temperature.

-

Establish a baseline fluorescence reading for each well.

-

Add the agonist solutions to the wells and immediately begin kinetic fluorescence measurements. Record data for a sufficient duration to capture the peak calcium response (typically 1-3 minutes).

-

As a positive control, add a calcium ionophore like ionomycin (B1663694) to some wells to determine the maximum possible signal.

-

-

Data Analysis: The change in fluorescence intensity over time is used to determine the agonist response. The peak fluorescence signal is typically used to generate dose-response curves and calculate EC50 values.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin-2 following agonist stimulation. A common method is the PathHunter® β-arrestin assay.

Materials:

-

PathHunter® cell line co-expressing a ProLink (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin.

-

Cell plating medium.

-

GPR120 agonist of interest.

-

PathHunter® detection reagents.

-

Luminometer.

Protocol:

-

Cell Plating: Thaw and plate the PathHunter® cells in a white-walled, clear-bottom microplate according to the manufacturer's instructions. Culture overnight.

-

Compound Addition: Prepare serial dilutions of the GPR120 agonist in the appropriate assay medium. Add the agonist solutions to the cells.

-

Incubation: Incubate the plate at 37°C for a predetermined optimal time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection:

-

Equilibrate the plate and detection reagents to room temperature.

-

Add the PathHunter® detection reagents to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Generate dose-response curves and calculate EC50 values.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream effector in the GPR120 signaling cascade.

Materials:

-

Cells expressing GPR120.

-

Serum-free medium.

-

GPR120 agonist of interest.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol:

-

Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Before stimulation, serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with the GPR120 agonist at various concentrations and for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Capture the signal using an imaging system.

-

Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated to determine the extent of ERK activation.

References

- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR120 Agonist 4 | GPR120激动剂 | MCE [medchemexpress.cn]

The Role of GPR120 Modulators in Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), and the role of its modulators in regulating insulin (B600854) secretion. GPR120 has emerged as a promising therapeutic target for type 2 diabetes and metabolic disorders due to its involvement in glucose homeostasis.[1][2][3] This document details the signaling pathways, summarizes quantitative data on modulator effects, and provides comprehensive experimental protocols relevant to the study of GPR120 in the context of insulin secretion.

Introduction to GPR120 and its Role in Metabolic Regulation

GPR120 is a receptor for long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[4] It is expressed in various tissues involved in metabolic regulation, including enteroendocrine cells of the gastrointestinal tract, pancreatic islets, adipocytes, and macrophages.[1][2][5][6] Activation of GPR120 has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[7][8] The receptor's role in insulin secretion is multifaceted, involving both indirect and direct mechanisms.

Mechanisms of GPR120-Mediated Insulin Secretion

GPR120 modulation of insulin secretion occurs through two primary pathways: an indirect mechanism involving the release of incretin (B1656795) hormones from the gut, and a direct action on pancreatic β-cells.

Indirect Mechanism: Incretin Hormone Secretion

The predominant mechanism by which GPR120 activation enhances insulin secretion is through the stimulation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the intestine.[2][6] GLP-1 is a potent insulinotropic hormone that augments glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[6][9]

GPR120 activation in L-cells initiates a Gαq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in cytosolic Ca2+ concentration is a key trigger for GLP-1 exocytosis.[2][5]

dot

Caption: Indirect GPR120-mediated insulin secretion via GLP-1.

Direct Mechanism on Pancreatic β-Cells

While the indirect pathway is well-established, there is growing evidence for a direct effect of GPR120 activation on pancreatic β-cells.[4] Studies have shown that GPR120 is expressed on β-cells and that its activation can directly potentiate insulin secretion.[4] The direct signaling pathway in β-cells also appears to be mediated by Gαq/11, leading to an increase in intracellular Ca2+.[5] This elevation of intracellular calcium, in conjunction with the signals from glucose metabolism, enhances the exocytosis of insulin-containing granules.

dot

Caption: Direct GPR120-mediated insulin secretion in β-cells.

Quantitative Data on GPR120 Modulator Effects

The following tables summarize the quantitative effects of various GPR120 modulators on receptor activation, GLP-1 secretion, and insulin secretion as reported in the literature.

Table 1: Potency of GPR120 Agonists

| Agonist | Receptor | Assay Type | EC50 | Reference |

| TUG-891 | Human GPR120 | Not Specified | 43.7 nM | [9] |

| CpdA | GPR120 | Ca2+ Mobilization | ~0.35 µM | [10] |

| α-Linolenic acid (ALA) | GPR120 | Insulin Secretion | 1.2 x 10⁻⁸ mol/l | [4] |

| GW-9508 | GPR120 | Insulin Secretion | 6.4 x 10⁻⁸ mol/l | [4] |

| Eicosapentaenoic acid (EPA) | GPR120 | Insulin Secretion | 7.9 x 10⁻⁸ mol/l | [4] |

| Docosahexaenoic acid (DHA) | GPR120 | Insulin Secretion | 1.0 x 10⁻⁷ mol/l | [4] |

Table 2: Effects of GPR120 Agonists on Insulin and GLP-1 Secretion

| Agonist | Model System | Parameter Measured | Effect | Reference |

| α-Linolenic acid (ALA) | BRIN-BD11 cells | Insulin Secretion | 53% max stimulation at 10⁻⁴ mol/l | [4] |

| GW-9508 | BRIN-BD11 cells | Insulin Secretion | 47% max stimulation | [4] |

| Eicosapentaenoic acid (EPA) | BRIN-BD11 cells | Insulin Secretion | 36% max stimulation | [4] |

| Docosahexaenoic acid (DHA) | BRIN-BD11 cells | Insulin Secretion | 50% max stimulation | [4] |

| TUG-891 | STC-1 and GLUTag cells | GLP-1 Secretion | Induction of secretion | [2] |

| DFL23916 | Human and murine enteroendocrine cells | GLP-1 Secretion | Most effective compared to ALA, TUG-891, and GW9508 | [3] |

| AM5262 | STC-1 cells | GLP-1 Secretion | 11.4 ± 0.7-fold stimulation at 1 mM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments used to investigate the role of GPR120 modulators in insulin secretion.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from MIN6 Cells

This protocol describes the procedure for measuring GSIS from the mouse insulinoma cell line MIN6.

Materials:

-

MIN6 cells

-

24-well plates

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.

-

Low glucose KRBH (2.8 mM glucose)

-

High glucose KRBH (16.7 mM glucose)

-

GPR120 modulator of interest

-

Insulin ELISA kit

Procedure:

-

Seed MIN6 cells in 24-well plates and culture to 80-90% confluency.

-

Wash the cells twice with PBS.

-

Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to establish a basal state.

-

Remove the pre-incubation buffer and incubate the cells with low glucose KRBH (basal) or high glucose KRBH (stimulatory) with or without the GPR120 modulator for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

Lyse the cells to determine total insulin content.

-

Measure the insulin concentration in the supernatants and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the secreted insulin to the total insulin content or total protein concentration.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes in response to GPR120 activation using the fluorescent indicator Fura-2 AM.

Materials:

-

GPR120-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing GPR120)

-

96-well black, clear-bottom plates

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

GPR120 modulator of interest

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Seed GPR120-expressing cells in 96-well plates and culture overnight.

-

Prepare a Fura-2 AM loading solution in HBS containing Pluronic F-127.

-

Remove the culture medium and incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.

-

Wash the cells with HBS to remove extracellular dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).

-

Add the GPR120 modulator and immediately begin recording the fluorescence ratio over time.

-

Analyze the data by calculating the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

GLP-1 Secretion Assay from STC-1 Cells

This protocol details the procedure for measuring GLP-1 secretion from the murine enteroendocrine cell line STC-1.

Materials:

-

STC-1 cells

-

24-well plates

-

Krebs-Ringer Buffer (KRB)

-

GPR120 modulator of interest

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Seed STC-1 cells in 24-well plates and culture to confluency.

-

Wash the cells with KRB.

-

Pre-incubate the cells in KRB for 1-2 hours at 37°C.

-

Remove the pre-incubation buffer and add fresh KRB containing a DPP-IV inhibitor with or without the GPR120 modulator.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant and centrifuge to remove any detached cells.

-

Measure the GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

dot

Caption: Experimental workflow for GPR120 agonist evaluation.

Conclusion

GPR120 modulators represent a promising avenue for the development of novel therapeutics for type 2 diabetes. Their ability to enhance insulin secretion through both indirect incretin-mediated and direct β-cell pathways makes them attractive targets. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of GPR120 in metabolic regulation and to translate these findings into effective clinical therapies.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

GPR120 modulator 2 and GLP-1 release

An In-depth Technical Guide on GPR120 Modulators and GLP-1 Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus (T2DM).[1][2] Activated by medium and long-chain free fatty acids (FFAs), GPR120 is abundantly expressed in various tissues, including the intestines, adipose tissue, and pro-inflammatory macrophages.[1][3] One of its key physiological roles is the stimulation of glucagon-like peptide-1 (GLP-1) release from enteroendocrine L-cells in the gut.[1][3] GLP-1 is a critical incretin (B1656795) hormone that regulates glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion, inhibiting glucagon (B607659) release, and delaying gastric emptying.[1][4] Consequently, synthetic GPR120 agonists, referred to here as "GPR120 modulators," are being actively investigated as potential novel therapeutics for T2DM.[1][2][3] This guide provides a technical overview of the GPR120 signaling pathway, quantitative data on representative GPR120 modulators, and detailed experimental protocols for assessing their activity.

GPR120 Signaling and GLP-1 Release

Activation of GPR120 by an agonist initiates a cascade of intracellular events primarily through the Gαq subunit of the heterotrimeric G-protein.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular calcium concentration is a primary driver for the exocytosis of GLP-1-containing granules from enteroendocrine L-cells.[6] Additionally, some studies suggest that GPR120 can also signal through Gαs and β-arrestin pathways, although the Gαq pathway is considered central to GLP-1 secretion.[5]

Data Presentation: Efficacy of GPR120 Modulators

The following tables summarize quantitative data for several well-characterized synthetic GPR120 agonists. These compounds serve as examples of "GPR120 modulator 2" and demonstrate the potential of this class of molecules.

Table 1: In Vitro Potency of GPR120 Agonists

| Compound | Assay Type | Cell Line | Species | EC50 (nM) | Reference |

| TUG-891 | Calcium Flux | hGPR120-CHO | Human | 26 | [1][2] |

| AZ13581837 | Calcium Flux | hGPR120-CHO | Human | 9 | [5] |

| Metabolex-36 | Calcium Flux | hGPR120-CHO | Human | 40 | [5] |

| Compound 14d | Calcium Flux | hGPR120-CHO | Human | 15 | [3] |

| DFL23916 | Calcium Flux | hGPR120-CHO | Human | 130 | [7][8] |

| GW9508 | Calcium Flux | mGLUTag | Mouse | Data not specified | [9] |

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 2: In Vitro GLP-1 Secretion Stimulated by GPR120 Agonists

| Compound | Concentration | Cell Line | Fold Increase vs. Control | Reference |

| AZ13581837 | 10 µM | STC-1 | ~2.5-fold | [5] |

| Metabolex-36 | 10 µM | STC-1 | ~2.0-fold | [5] |

| DFL23916 | 10 µM | STC-1 & NCI-H716 | Most effective vs. ALA, TUG-891 | [7][8] |

| TUG-891 | Data not specified | STC-1 & GLUTag | Significant increase | [6] |

Table 3: In Vivo Effects of GPR120 Agonists in Mice

| Compound | Dose (mg/kg, oral) | Mouse Model | Primary Outcome | Result | Reference |

| AZ13581837 | 30 | Lean C57BL/6 | Plasma Total GLP-1 | Significant increase at 30 min | [5] |

| Metabolex-36 | 100 | Lean C57BL/6 | Plasma Total GLP-1 | Significant increase at 60 min | [5] |

| Compound 14d | 30 | C57BL/6 | OGTT (AUC) | 25% reduction in glucose AUC | [3] |

| DFL23916 | Data not specified | C57BL/6 | Portal Vein GLP-1 | Significant increase | [7][8] |

| TUG-891 | 100 | C57BL/6 | OGTT (AUC) | Significant glucose reduction | [3] |

OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR120 modulators. Below are protocols for key experiments.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a compound to activate the Gαq pathway by detecting transient increases in intracellular calcium.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GPR120 gene (hGPR120-CHO) are cultured in appropriate media (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

-

Assay Preparation:

-

Seed the hGPR120-CHO cells into a 96-well black, clear-bottom plate at a density of ~20,000 cells per well.[1]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Discard the culture medium and wash the cells gently with Hank's Balanced Salt Solution (HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer and incubate for 60 minutes at 37°C.

-

Wash the cells again with HBSS to remove excess dye.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the test GPR120 modulator in HBSS.

-

Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.

-

Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

-

-

Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration. A dose-response curve is fitted to calculate the EC50 value.

In Vitro GLP-1 Secretion Assay

This assay quantifies the amount of GLP-1 released from enteroendocrine cells following treatment with a modulator.

-

Cell Culture: Murine STC-1 or human NCI-H716 enteroendocrine cell lines are commonly used. They are cultured in appropriate media (e.g., DMEM with high glucose and 10% FBS). For NCI-H716 cells, differentiation may be required.

-

Assay Protocol:

-

Seed cells in a 24-well plate and grow to ~80-90% confluency.

-

Wash the cells twice with a secretion buffer (e.g., Krebs-Ringer Bicarbonate buffer supplemented with 0.1% BSA).

-

Pre-incubate the cells in the secretion buffer for 1-2 hours at 37°C.

-

Replace the buffer with fresh secretion buffer containing the test modulator at various concentrations or a vehicle control (e.g., 1% DMSO).

-

Incubate for 2 hours at 37°C.[9]

-

Collect the supernatant (which contains the secreted GLP-1) and store it at -80°C until analysis.

-

Lyse the remaining cells to measure total cellular protein or DNA for normalization.

-

-

Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA or radioimmunoassay (RIA) kit. The results are typically normalized to the total protein content and expressed as a fold change over the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a GPR120 modulator on glucose disposal in live animals, an effect often mediated by GLP-1.

-

Animals: C57BL/6 mice are commonly used. The animals are fasted overnight (e.g., 12-16 hours) with free access to water.

-

Procedure:

-

Record the baseline blood glucose level (t = -30 min) from the tail vein using a glucometer.

-

Administer the GPR120 modulator (e.g., at 3, 10, 30, 100 mg/kg) or vehicle control via oral gavage.[1]

-

After 30 minutes (t = 0 min), administer a glucose challenge (e.g., 2-3 g/kg) via oral gavage.[1]

-

Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis: Blood glucose levels are plotted against time. The area under the curve (AUC) is calculated for each treatment group and compared to the vehicle control group to determine the improvement in glucose tolerance. A statistically significant reduction in the glucose AUC indicates a positive effect of the modulator.[3]

Conclusion

GPR120 modulators represent a promising class of therapeutic agents for type 2 diabetes by leveraging the beneficial effects of GLP-1. The activation of GPR120 in enteroendocrine cells triggers a well-defined signaling cascade that results in robust GLP-1 secretion, which in turn improves glucose homeostasis.[5] The data from various synthetic agonists demonstrate potent in vitro activity and significant in vivo efficacy in preclinical models.[3][5] The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel GPR120 modulators, with the ultimate goal of translating these findings into effective clinical therapies.

References

- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of GPR120 Modulator 2 in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This receptor, activated by long-chain fatty acids, plays a pivotal role in lipid metabolism and glucose homeostasis. This technical guide provides an in-depth analysis of the effects of a representative synthetic GPR120 agonist, TUG-891 (referred to herein as GPR120 Modulator 2), on adipocyte differentiation. We will delve into the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for researchers to investigate these effects in their own laboratories.

Introduction to GPR120 and Adipocyte Differentiation

Adipose tissue is a key endocrine organ that regulates systemic energy balance. The differentiation of preadipocytes into mature, lipid-laden adipocytes is a tightly controlled process involving a cascade of transcriptional events. The nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), is the master regulator of adipogenesis.[1] Its activation leads to the expression of a suite of genes responsible for the adipocyte phenotype, including Fatty Acid Binding Protein 4 (FABP4), which is involved in fatty acid uptake and storage.[1]

GPR120 is highly expressed in adipose tissue and its expression levels increase during adipocyte differentiation.[2] Activation of GPR120 by natural ligands, such as omega-3 fatty acids, or synthetic agonists like TUG-891, has been shown to promote adipogenesis.[2][3] This makes GPR120 an attractive therapeutic target for metabolic diseases where enhancing adipocyte function and number could be beneficial.

GPR120 Signaling in Adipocyte Differentiation

The primary signaling mechanism through which GPR120 activation promotes adipocyte differentiation is the Gαq/11 pathway. The binding of an agonist, such as TUG-891, to GPR120 initiates a conformational change in the receptor, leading to the activation of the Gαq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular calcium ([Ca2+]i) and DAG collectively activate protein kinase C (PKC) and other downstream effectors, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[3] The activation of the ERK1/2 signaling cascade ultimately leads to the increased expression and/or activation of PPARγ, the master regulator of adipogenesis.[3] This sequence of events is depicted in the signaling pathway diagram below.

Quantitative Effects of this compound on Adipogenesis

The activation of GPR120 by synthetic agonists like TUG-891 has been quantified in various in vitro studies. These studies typically measure the expression of key adipogenic marker genes and the potency of the modulator in activating downstream signaling pathways.

| Parameter | Modulator | Cell Line | Value | Reference |

| pEC50 for Ca2+ Mobilization | TUG-891 | HT-29 | 3.46 ± 0.27 | [4] |

| pEC50 for ERK Phosphorylation | TUG-891 | HT-29 | Not explicitly quantified, but concentration-dependent responses were observed. | [4] |

| PPARγ Activation | TUG-891 | 3T3-L1 | Increased PPARγ activation in a GPR120-dependent manner (as assessed by a luciferase reporter assay). | [3] |

| Adipogenic Marker Upregulation | TUG-891 | 3T3-L1 | Promoted adipogenesis, indicated by increased lipid accumulation and adipogenic marker expression. | [3] |

Note: Specific fold-change data for PPARγ and FABP4 mRNA or protein levels upon TUG-891 treatment in 3T3-L1 cells are not consistently reported in a standardized format across the literature. The table reflects the reported effects and potency in relevant assays.

Experimental Protocols

To facilitate further research into the effects of GPR120 modulators on adipocyte differentiation, detailed protocols for key experiments are provided below.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing and inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound (e.g., TUG-891) or vehicle control (e.g., DMSO)

Procedure:

-

Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation (Day 0): Two days after the cells reach confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Add the GPR120 modulator or vehicle control at the desired concentration.

-

Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing the GPR120 modulator or vehicle.

-

Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh differentiation medium II containing the GPR120 modulator or vehicle.

-

Harvesting: Mature adipocytes are typically observed between days 8 and 12, characterized by the accumulation of lipid droplets. Cells can then be harvested for further analysis.

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lipid-soluble dye used to visualize the accumulation of neutral lipids in mature adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin

-

Oil Red O stock solution (0.5% in isopropanol)

-

Distilled water

Procedure:

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

-

Washing: Wash the cells twice with distilled water.

-

Dehydration: Remove the water and add 60% isopropanol for 5 minutes.

-

Staining: Remove the isopropanol and add freshly prepared Oil Red O working solution (6 parts stock to 4 parts water, filtered) for 20 minutes at room temperature.

-

Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.

-

Visualization: Visualize the red-stained lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 490-520 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA expression levels of adipogenic marker genes such as PPARγ and FABP4.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for PPARγ, FABP4, and a housekeeping gene (e.g., GAPDH or β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the differentiated adipocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

-

Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect the total protein levels of adipogenic markers and the phosphorylation status of signaling proteins like ERK1/2.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARγ, anti-FABP4, anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the cells in lysis buffer and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Conclusion

GPR120 modulators, exemplified by the synthetic agonist TUG-891, represent a promising class of compounds for influencing adipocyte differentiation. The activation of the GPR120-Gαq/11-Ca2+-ERK1/2-PPARγ signaling axis provides a clear mechanism for their pro-adipogenic effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the therapeutic potential of GPR120 modulation in the context of metabolic diseases. Further studies are warranted to fully elucidate the quantitative impact of these modulators on the expression of a broader range of adipogenic genes and their long-term effects on adipocyte function and systemic metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Modulation: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of GPR120 (G-protein coupled receptor 120), also known as Free Fatty Acid Receptor 4 (FFAR4). Given that "GPR120 modulator 2" is a non-specific term, this document will focus on the well-characterized and selective GPR120 agonist, TUG-891 , as a representative molecule to detail the receptor's therapeutic potential in inflammatory diseases.

GPR120 has emerged as a significant therapeutic target due to its role in mediating the anti-inflammatory effects of omega-3 fatty acids.[1][2] Its activation has been shown to suppress inflammatory responses in various cell types, particularly macrophages, making it a promising target for conditions such as type 2 diabetes, obesity, and atherosclerosis.[3][4][5]

Core Mechanism of Action

GPR120 activation exerts its anti-inflammatory effects primarily through a G-protein-independent pathway involving β-arrestin-2.[2][6] Upon agonist binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor-β-arrestin-2 complex.[6][7] This complex then interferes with pro-inflammatory signaling cascades. Specifically, it has been shown to inhibit the activation of TAK1 (transforming growth factor-β-activated kinase 1) by preventing its association with TAB1 (TAK1-binding protein 1).[1][8] This disruption ultimately leads to the suppression of downstream pathways, including NF-κB (nuclear factor-kappa B) and JNK (c-Jun N-terminal kinase), which are critical for the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][9]

Signaling Pathway Diagram

References

- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Modulator 2: A Technical Guide for Evaluation in Metabolic Disease Models

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the evaluation of GPR120 modulators in the context of metabolic diseases. Due to the limited publicly available data on a specific compound designated "GPR120 modulator 2" (identified as compound F13 in patent US8394841B2), this guide will utilize data and protocols established for other well-characterized GPR120 agonists as representative examples.[1] This approach provides a robust framework for the preclinical assessment of novel GPR120 modulators in metabolic disease models.

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2][3] Activated by medium and long-chain fatty acids, GPR120 is involved in various physiological processes, including the regulation of glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1]

Core Signaling Pathways of GPR120

GPR120 activation initiates a cascade of intracellular signaling events through two primary pathways: a Gαq/11-dependent pathway and a β-arrestin 2-dependent pathway.

-

Gαq/11 Signaling Pathway: Upon agonist binding, GPR120 couples with Gαq/11 proteins.[4] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many of the metabolic benefits of GPR120 activation, including the potentiation of glucose-stimulated insulin secretion (GSIS).[4][5]

-

β-Arrestin 2 Signaling Pathway: GPR120 activation also leads to the recruitment of β-arrestin 2.[4] The GPR120/β-arrestin 2 complex can internalize and interact with various downstream effectors, playing a significant role in the anti-inflammatory effects of GPR120 activation. This pathway can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.[1]

Experimental Evaluation of GPR120 Modulators

A systematic approach is required to characterize the efficacy and mechanism of action of a novel GPR120 modulator. This involves a series of in vitro and in vivo experiments.

Quantitative Data for Representative GPR120 Agonists

The following tables summarize quantitative data for well-characterized GPR120 agonists from published studies. This data provides a benchmark for the expected potency and efficacy of a novel GPR120 modulator.

Table 1: In Vitro Potency of Representative GPR120 Agonists

| Compound | Assay | Cell Line | Species | EC50 | Reference |

| cpdA | Calcium Mobilization | GPR120-transfected cells | Human | ~24 nM (logEC50 = -7.62 M) | [4] |

| β-arrestin-2 Interaction | GPR120-expressing cells | Human | ~350 nM | [4] | |

| TUG-891 | Calcium Signal | GPR120-expressing cells | Human | Not specified | [6] |

| Compound 11b | Calcium Signal | GPR120-expressing cells | Human | Not specified | [6] |

| Compound 24 | β-arrestin Assay | CHO-K1 | Human | 24 nM | [7] |

| IP1 Assay | CHO-K1 | Human | 35 nM | [7] |

Table 2: In Vivo Efficacy of Representative GPR120 Agonists in Metabolic Models

| Compound | Animal Model | Dose | Route | Key Findings | Reference |

| cpdA | High-Fat Diet (HFD) Mice | 30 mg/kg in diet | Oral | Markedly improved glucose tolerance and insulin tolerance. | [4] |

| Compound 20 | C57BL/6J Mice | 1, 3, 10 mg/kg | IP | Dose-dependent reduction in plasma glucose levels (ΔAUC of 54% at 10 mg/kg) in IPGTT. | [7] |

| Compound 23 | Wild-type and GPR120 KO Mice | 30, 100 mg/kg | Not specified | Acute reduction of blood glucose levels in OGTT. | [7] |

| Compound 14d | Normal C57BL/6 Mice | 3, 10, 30, 100 mg/kg | Oral | Dose-dependent improvement in glucose tolerance in OGTT. | [8] |

| DHA | HFD/STZ Mice | 30 mg/kg | Oral | Improved postprandial hyperglycemia and increased serum insulin levels in OGTT. | [9] |

| GSK137647A | HFD/STZ Mice | 30 mg/kg | Oral | Improved postprandial hyperglycemia and increased serum insulin levels in OGTT. | [9] |

Detailed Experimental Protocols

In Vitro Assays

1. Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation, which is a hallmark of Gαq/11 pathway engagement.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the GPR120 receptor.

-

Materials:

-

96- or 384-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compound and reference agonist (e.g., DHA).

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).

-

-

Procedure:

-

Seed GPR120-expressing cells into the microplate and incubate overnight.

-

Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

-

Prepare serial dilutions of the test compound and reference agonist.

-

Use the fluorescence plate reader to establish a baseline fluorescence reading for 10-20 seconds.

-

Add the test compound or reference agonist to the wells.

-

Record the fluorescence intensity every second for 120-180 seconds.

-

The change in intracellular calcium is measured as the peak fluorescence response minus the baseline.

-

Plot the dose-response curve to determine the EC50 value.[10]

-

In Vivo Studies

1. Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

-

Animal Model: Male C57BL/6J mice are commonly used. For studying diet-induced obesity, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-15 weeks).

-

Materials:

-

Glucose solution (e.g., 20% w/v in sterile water).

-

Oral gavage needles.

-

Glucometer and test strips.

-

Blood collection supplies (e.g., microvettes).

-

-

Procedure:

-

Fast mice overnight (typically 16 hours) with free access to water.[11]

-

Record baseline body weight.

-

Administer the test compound (this compound) or vehicle via the desired route (e.g., oral gavage) at a specified time before the glucose challenge (e.g., 30-60 minutes).

-

At time 0, administer a glucose bolus orally (typically 2 g/kg body weight).[11]

-

Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

-

Measure blood glucose concentrations at each time point.

-

Plasma can be collected for insulin level measurements.

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.[12]

-

2. Insulin Tolerance Test (ITT)

The ITT assesses the systemic response to exogenous insulin, providing a direct measure of insulin sensitivity.

-

Animal Model: Similar to OGTT, typically diet-induced obese mice.

-

Materials:

-

Human insulin solution.

-

Glucometer and test strips.

-

-

Procedure:

-

Fast mice for a shorter period (e.g., 4-6 hours).

-

Administer the test compound or vehicle.

-

At time 0, administer insulin via intraperitoneal (IP) injection (typically 0.75-1.0 U/kg body weight).

-

Measure blood glucose levels at baseline (0 min) and at regular intervals post-insulin injection (e.g., 15, 30, 45, 60 minutes).

-

The rate of glucose disappearance reflects insulin sensitivity.

-

Conclusion

The framework outlined in this technical guide provides a robust starting point for the preclinical evaluation of "this compound" or any novel GPR120 agonist in the context of metabolic diseases. By systematically characterizing the in vitro potency and signaling profile, and subsequently demonstrating in vivo efficacy in relevant disease models, researchers can build a comprehensive data package to support further drug development efforts. The use of well-characterized reference compounds is crucial for benchmarking and interpreting the results obtained with novel modulators.

References

- 1. cenmed.com [cenmed.com]

- 2. bu.edu [bu.edu]

- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 12. meliordiscovery.com [meliordiscovery.com]

GPR120 Modulator Target Validation in Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for type 2 diabetes (T2D). Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is implicated in a range of physiological processes that are central to glucose homeostasis and metabolic health. Its activation has been shown to exert potent anti-inflammatory and insulin-sensitizing effects, stimulate the release of incretin (B1656795) hormones, and directly modulate pancreatic islet function. This technical guide provides an in-depth overview of the target validation for GPR120 modulators in the context of diabetes, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the underlying biological and operational frameworks.

GPR120 Signaling Pathways in Metabolic Regulation

GPR120 activation initiates a cascade of intracellular signaling events through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways ultimately mediate the receptor's beneficial effects on insulin (B600854) sensitivity, glucose uptake, and inflammation.

Gαq/11-Mediated Signaling

Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream effects, including the stimulation of glucose transporter 4 (GLUT4) translocation to the cell membrane in adipocytes, thereby enhancing glucose uptake.[1][2] This pathway is also involved in the GPR120-mediated secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[3][4]

β-arrestin-2-Mediated Anti-Inflammatory Signaling

The anti-inflammatory effects of GPR120 are primarily mediated through a G-protein-independent pathway involving β-arrestin-2.[1] Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2 to the receptor. This GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1. This, in turn, inhibits the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, ultimately suppressing the production of inflammatory cytokines.[1][5]

Quantitative Data for GPR120 Modulators

A number of synthetic GPR120 agonists have been developed and characterized. The following tables summarize their in vitro potency and in vivo efficacy in preclinical models of diabetes.

Table 1: In Vitro Potency of Selected GPR120 Agonists

| Compound | Assay Type | Species | EC50 (nM) | Reference |

| TUG-891 | Calcium Mobilization | Human | 43.7 | [6] |

| Compound 14d | Calcium Mobilization | Human | 83.2 | [6] |

| Compound 4x | Calcium Mobilization | Human | <100 | [7] |

| Compound 20 | Calcium Mobilization | Human | 57 | [2] |

| Compound 24 | β-arrestin Recruitment | Human | 24 | [3] |

| Compound 25 | β-arrestin Recruitment | Human | 84 | [3] |

| cpdA | β-arrestin Recruitment | Human | ~350 | [8] |

| DFL23916 | Calcium Mobilization | Human | 16,600 | [4] |

| DFL23916 | β-arrestin Recruitment | Human | 10,200 | [4] |

Table 2: In Vivo Efficacy of Selected GPR120 Agonists in Rodent Models of Diabetes

| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |

| Metabolex-36 | Lean male mice | 30 mg/kg | Oral | Significantly improved glucose tolerance in OGTT. | [9] |

| AZ13581837 | Lean male mice | 18 mg/kg | Oral | Significantly improved glucose tolerance in OGTT. | [9] |

| Compound 14d | C57BL/6 mice | 3-100 mg/kg | Oral | Dose-dependent improvement in glucose tolerance in OGTT. | [6] |

| Compound 4x | DIO C57BL/6 mice | 60 mg/kg (daily for 3 weeks) | Oral | Markedly improved glucose tolerance; effect absent in GPR120 KO mice. | [7] |

| Compound 20 | C57BL/6J mice | 1-10 mg/kg | Intraperitoneal | Dose-dependent reduction in plasma glucose in IPGTT (ΔAUC of 54% at 10 mg/kg). | [2] |

| cpdA | High-fat diet-fed obese mice | - | Diet | Improved glucose tolerance, decreased hyperinsulinemia, and increased insulin sensitivity. | [8][10] |

| DFL23916 | Healthy mice | - | Oral | Significantly increased GLP-1 portal vein levels and improved glucose homeostasis in OGTT. | [4] |

| DHA | Type 2 diabetic mice | 30 mg/kg | Oral | Improved postprandial hyperglycemia and augmented insulin secretion. | [11] |

| GSK137647A | Type 2 diabetic mice | 30 mg/kg | Oral | Improved postprandial hyperglycemia and augmented insulin secretion. | [11] |

Experimental Protocols for GPR120 Target Validation

A systematic approach is required to validate GPR120 as a therapeutic target for diabetes. This involves a series of in vitro and in vivo experiments to characterize the activity of modulators and to establish a clear link between target engagement and physiological outcomes.

Target Validation Workflow

The logical flow for validating GPR120 as a drug target typically follows the path from initial in vitro characterization to in vivo proof-of-concept in relevant disease models.

In Vitro Assays

This assay is a primary screening method to identify GPR120 agonists by measuring the increase in intracellular calcium concentration following receptor activation via the Gαq/11 pathway.[12][13]

Principle: GPR120 activation leads to a transient increase in intracellular Ca2+ levels. This change is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells. The fluorescence intensity is proportional to the intracellular calcium concentration.[12][14]

Protocol:

-

Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing human GPR120 in appropriate media.

-

Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive dye like Fluo-4 AM in the dark at 37°C for 1 hour.

-

Compound Addition: Prepare serial dilutions of the test compounds.

-

Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence, then add the compounds to the wells and immediately measure the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity is used to determine the agonist activity. Plot the concentration-response curve to calculate the EC50 value.[13]

This assay is used to confirm agonist activity and to investigate biased agonism by measuring the recruitment of β-arrestin-2 to the activated GPR120 receptor.[15][16]

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. GPR120 is tagged with a small enzyme fragment (e.g., ProLink), and β-arrestin-2 is tagged with a larger, complementary fragment (e.g., Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin-2 to GPR120, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[15][16]

Protocol (based on DiscoverX PathHunter assay):

-

Cell Handling: Use cryopreserved PathHunter eXpress CHO-K1 cells co-expressing GPR120-PK and β-arrestin-EA.

-

Cell Plating: Thaw and plate the cells in the provided assay plates and incubate for the recommended period.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Compound Addition: Add the diluted compounds to the cell plates and incubate at 37°C for 90-180 minutes.

-

Signal Detection: Add the detection reagents to the wells and incubate at room temperature for 60 minutes.

-

Data Reading: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Generate concentration-response curves to determine the EC50 values for β-arrestin recruitment.[15]

In Vivo Assays

The OGTT is a standard method to assess the in vivo efficacy of a GPR120 agonist on glucose disposal.[6][11]

Principle: The test measures the body's ability to clear a glucose load from the bloodstream. An improvement in glucose tolerance after treatment with a GPR120 agonist indicates enhanced insulin sensitivity or secretion.

Protocol:

-

Animal Model: Use male C57BL/6 mice or a diet-induced obese (DIO) mouse model.

-

Fasting: Fast the mice for 6 hours prior to the test.

-

Compound Administration: Administer the test compound (e.g., 3-100 mg/kg) or vehicle orally.[6]

-

Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[11]

-

Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).

-

Glucose Measurement: Measure blood glucose levels using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

To confirm that the observed in vivo effects are mediated through GPR120, efficacy studies are repeated in GPR120 KO mice.[7]

Principle: If the therapeutic effects of a compound are abolished in GPR120 KO mice, it provides strong evidence that the compound's mechanism of action is GPR120-dependent.

Protocol: